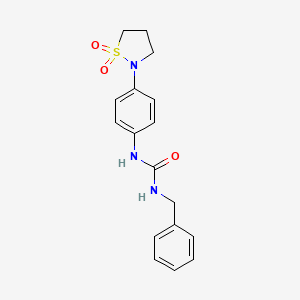

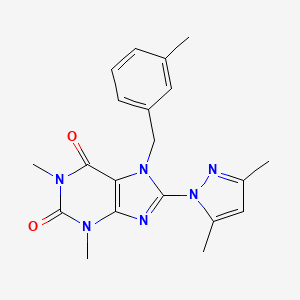

1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

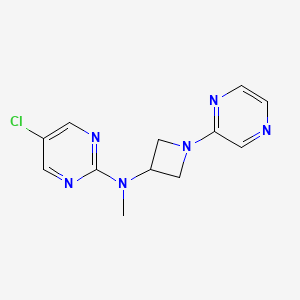

Thiazolidine motifs, which are present in this compound, behave as a bridge between organic synthesis and medicinal chemistry . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea” includes intriguing heterocyclic five-membered moieties having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Research indicates that compounds similar to 1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea can participate in reactions leading to the formation of heterocyclic compounds. For instance, phenyl(trichloromethyl)carbinol reacts with bifunctional reagents containing nucleophilic sulfur to form thiazolidinones, thiadiazinones, benzothiazinones, and thiomorpholinones, demonstrating the potential of such compounds in synthesizing a variety of heterocycles with potential pharmaceutical applications (Reeve & Coley, 1979).

Inhibitors of Protein Kinases

Pyridylthiazole-based ureas, structurally related to the compound of interest, have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which play a critical role in various biological processes. This suggests the utility of such compounds in the development of therapeutic agents targeting diseases where ROCK1 and 2 are implicated (Pireddu et al., 2012).

Supramolecular Self-Assembling

The molecular structure of derivatives similar to this compound has been shown to facilitate the formation of supramolecular assemblies via intermolecular hydrogen bonding. This is crucial for the development of materials with novel properties and applications in nanotechnology and material science (Hilger, Draeger, & Stadler, 1992).

Fluorescence Sensing of Anions

Compounds containing urea units have been developed as sensors for anions, based on the inhibition of excited-state intramolecular proton transfer (ESIPT). Such sensors are valuable in environmental monitoring and analytical chemistry, indicating the relevance of this compound derivatives in the design of fluorescence-based sensors (Wu et al., 2007).

Zukünftige Richtungen

The future directions for “1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea” could include further exploration of its diverse applications in drug development, material synthesis, and biological studies. Developing multifunctional drugs and improving their activity should be a focus of research .

Wirkmechanismus

Target of Action

It is known that thiazolidine motifs, which are present in this compound, are intriguing heterocyclic five-membered moieties found in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Mode of Action

Thiazolidine motifs are known to enhance the pharmacological properties of compounds, making them valuable in the synthesis of organic combinations .

Biochemical Pathways

Thiazolidine motifs are known to have a diverse biological response, indicating that they may affect multiple pathways .

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine motifs .

Result of Action

One study suggests that a compound with a similar structure induced apoptosis in bt-474 cells .

Action Environment

The presence of sulfur in thiazolidine motifs is known to enhance their pharmacological properties .

Eigenschaften

IUPAC Name |

1-benzyl-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-17(18-13-14-5-2-1-3-6-14)19-15-7-9-16(10-8-15)20-11-4-12-24(20,22)23/h1-3,5-10H,4,11-13H2,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZXNKVVCNUIMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874308.png)

![[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2874310.png)

![8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)

![3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2874312.png)

![Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride](/img/structure/B2874320.png)

![N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2874321.png)